![molecular formula C12H12BrN3O2S B4183048 2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4183048.png)
2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTP is a synthetic molecule that belongs to the class of thiadiazole derivatives, which have been studied for their diverse biological activities such as anti-inflammatory, antioxidant, and antitumor properties.
Mechanism of Action
2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide acts as a selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that regulates a wide range of cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various types of cancer and has been implicated in the pathogenesis of neurodegenerative diseases. 2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to a reduction in the phosphorylation of its downstream targets.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It reduces the toxicity of amyloid-beta peptides and protects against oxidative stress-induced neuronal damage. 2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages for lab experiments, including its high purity and selectivity for CK2 inhibition. However, its low solubility in aqueous solutions may limit its use in certain experiments. Additionally, the lack of in vivo toxicity studies may limit its potential for clinical applications.
Future Directions
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. Another area of research is the investigation of the neuroprotective effects of 2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide in animal models of neurodegenerative diseases. Furthermore, the potential applications of 2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide in other areas of research such as cancer and inflammation warrant further investigation.
Scientific Research Applications
2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of protein kinase CK2, which is a key regulator of neuronal signaling pathways. 2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been found to inhibit the activity of CK2 in both in vitro and in vivo experiments, leading to a reduction in the phosphorylation of its downstream targets. This inhibition of CK2 activity has been shown to have neuroprotective effects, as it reduces the toxicity of amyloid-beta peptides and protects against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-7(18-10-5-3-9(13)4-6-10)11(17)14-12-16-15-8(2)19-12/h3-7H,1-2H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFXHRJXJOZPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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